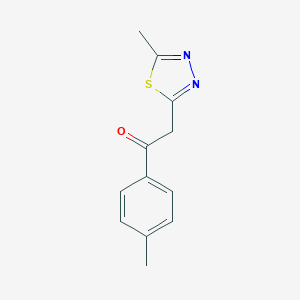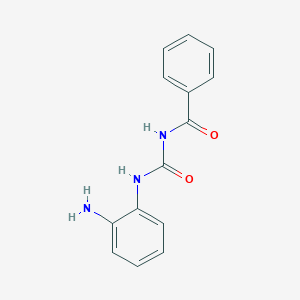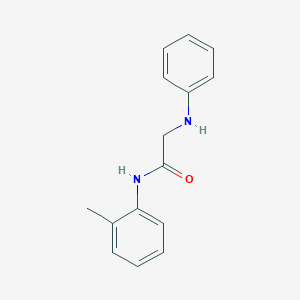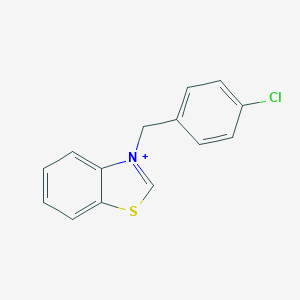
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as 'BDT' and is a derivative of tetrazine. BDT has a molecular formula of C21H16N4O and a molecular weight of 344.38 g/mol.
Mecanismo De Acción
The mechanism of action of BDT is not fully understood. However, it is believed that BDT undergoes a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species. These reactive oxygen species can then induce cell death in cancer cells, making BDT a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
BDT has been shown to have low toxicity and is not harmful to normal cells. However, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment. BDT has also been shown to have antibacterial properties, which make it useful for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BDT is its excellent fluorescence properties, which make it useful for fluorescence imaging and sensing. BDT is also easy to synthesize and has low toxicity, making it safe for use in lab experiments. However, one of the limitations of BDT is its poor solubility in water, which can make it difficult to use in biological systems.
Direcciones Futuras
For research on BDT include the development of BDT-based probes and the investigation of BDT as a potential photosensitizer for the treatment of other diseases.
Métodos De Síntesis
The synthesis of BDT involves the reaction between 3,6-diphenyl-1,2,4,5-tetrazine and benzoyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain pure BDT.
Aplicaciones Científicas De Investigación
BDT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, which make it useful for fluorescence imaging and sensing. BDT has also been used as a probe to detect the presence of nitric oxide in biological systems. Additionally, BDT has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Fórmula molecular |
C21H16N4O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16N4O/c26-21(18-14-8-3-9-15-18)25-20(17-12-6-2-7-13-17)23-22-19(24-25)16-10-4-1-5-11-16/h1-15H,(H,22,24) |
Clave InChI |
KCOHBLIOMXYHKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)


